molecular formula C10H14N2O B2979107 2-Methyl-6-[(3-methylbut-2-en-1-yl)oxy]pyrazine CAS No. 2380145-57-1

2-Methyl-6-[(3-methylbut-2-en-1-yl)oxy]pyrazine

Cat. No.: B2979107
CAS No.: 2380145-57-1
M. Wt: 178.235
InChI Key: IBMNZJLBZQZABS-UHFFFAOYSA-N
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Description

2-Methyl-6-[(3-methylbut-2-en-1-yl)oxy]pyrazine is an organic compound that belongs to the pyrazine family Pyrazines are known for their aromatic properties and are often found in various natural and synthetic products This particular compound is characterized by its unique structure, which includes a pyrazine ring substituted with a methyl group and an ether linkage to a 3-methylbut-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-[(3-methylbut-2-en-1-yl)oxy]pyrazine typically involves the reaction of 2-methylpyrazine with 3-methylbut-2-en-1-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. For instance, the reaction can be facilitated by using an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired production volume and efficiency. Industrial production often employs optimized reaction conditions, including precise temperature control, catalyst concentration, and reaction time, to maximize yield and purity. Additionally, purification steps such as distillation or chromatography may be used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-[(3-methylbut-2-en-1-yl)oxy]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Properties

IUPAC Name

2-methyl-6-(3-methylbut-2-enoxy)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8(2)4-5-13-10-7-11-6-9(3)12-10/h4,6-7H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMNZJLBZQZABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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